molecular formula C21H25FN2O2 B2750761 3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide CAS No. 2034259-19-1

3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide

Cat. No.: B2750761
CAS No.: 2034259-19-1
M. Wt: 356.441
InChI Key: FHURAKWAIRVYIG-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated aromatic ring, followed by the introduction of the pyridine and tetrahydropyran groups. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and tetrahydropyran precursors. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-fluoro-4-methylphenyl)-N-(pyridin-3-ylmethyl)propanamide: Lacks the tetrahydropyran ring.

    3-(3-fluoro-4-methylphenyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide: Has a different position of the pyridine ring.

Uniqueness

The presence of the tetrahydropyran ring in 3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide distinguishes it from similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-15-4-5-16(13-19(15)22)6-7-20(25)24-21(17-8-11-26-12-9-17)18-3-2-10-23-14-18/h2-5,10,13-14,17,21H,6-9,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURAKWAIRVYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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